molecular formula C7H6Cl2N4 B1357955 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine CAS No. 805316-72-7

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

Cat. No.: B1357955
CAS No.: 805316-72-7
M. Wt: 217.05 g/mol
InChI Key: FSUVFALYBDURBY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 1 of the imidazo ring.

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting or activating the enzyme’s function. Additionally, this compound has been shown to interact with proteins involved in DNA repair and replication, suggesting its potential use in cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles that are critical for cell growth and differentiation. Moreover, this compound has been reported to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, which leads to inhibition or activation of their activity. For example, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events that are crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular repair mechanisms and reducing inflammation. At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage. These threshold effects underscore the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been found to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production. These interactions suggest that this compound could be used to modulate metabolic pathways in disease states characterized by metabolic dysregulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The localization of this compound is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds with cellular components .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can modulate organelle-specific processes. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-aminopyridine with methyl isocyanate, followed by cyclization to form the imidazo[4,5-c]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.

    Imidazo[1,5-a]pyridine: Often explored for its potential in medicinal chemistry.

Uniqueness: 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUVFALYBDURBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610632
Record name 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805316-72-7
Record name 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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